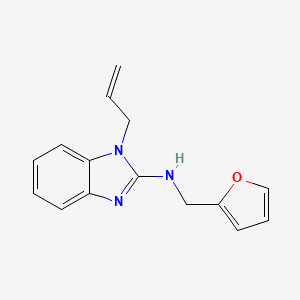![molecular formula C15H23NO4S B4411906 4-[(4-ethoxy-2,3,5-trimethylphenyl)sulfonyl]morpholine](/img/structure/B4411906.png)
4-[(4-ethoxy-2,3,5-trimethylphenyl)sulfonyl]morpholine
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those related to 4-[(4-ethoxy-2,3,5-trimethylphenyl)sulfonyl]morpholine, often involves electrochemical methods or condensation reactions. For example, the electrochemical synthesis of sulfonamide derivatives can be achieved through the oxidation of specific anilines in the presence of arylsulfinic acids, leading to the formation of sulfonamide derivatives via a Michael-type addition reaction (Beiginejad & Nematollahi, 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as those containing morpholine and sulfonyl groups, is crucial for understanding their chemical behavior and potential applications. Crystal structure studies, for instance, provide insights into the molecular conformation, bonding angles, and interactions within the crystal lattice, which are essential for predicting the compound's reactivity and stability (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Sulfonamide derivatives exhibit a range of chemical reactions due to their functional groups. They can undergo sulfonation, amination, and other reactions that modify their chemical structure and properties. For example, the reactivity of the sulfonamide group with various agents can lead to the development of compounds with antimicrobial properties (Oliveira et al., 2015).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are critical for determining the compound's application in different fields, such as pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are defined by the functional groups present in the molecule. Understanding these properties is essential for predicting how these compounds can be used in chemical synthesis and drug design.
- Beiginejad, H., & Nematollahi, D. (2014). Electrochemical synthesis of sulfonamide derivatives. The Journal of Organic Chemistry. (Source)
- Oliveira, M. A., et al. (2015). Modulation of the antibiotic activity against multidrug-resistant strains. Saudi Journal of Biological Sciences. (Source)
- Mamatha S.V., et al. (2019). Synthesis, characterization, crystal structure biological activity. Journal of Molecular Structure. (Source)/li>
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-ethoxy-2,3,5-trimethylphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-5-20-15-11(2)10-14(12(3)13(15)4)21(17,18)16-6-8-19-9-7-16/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKBZHRTZZXPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)N2CCOCC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4411825.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4411832.png)
![1-(3-chlorophenyl)-4-(4-hydroxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4411834.png)
![2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4411839.png)
![3-[4-phenyl-1-(3-pyridin-3-ylpropyl)-1H-imidazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4411847.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4411849.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-N'-phenylurea](/img/structure/B4411879.png)
![N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B4411890.png)
![N-methyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4411898.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methylbutanamide](/img/structure/B4411900.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4411910.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4411913.png)

![2-(3,5-dimethylphenoxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B4411922.png)